molecular formula C7H14O4 B8590020 2,2-Diethoxypropionic acid

2,2-Diethoxypropionic acid

Cat. No.: B8590020
M. Wt: 162.18 g/mol
InChI Key: GZXUGANRHSLAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diethoxypropionic acid is a high-purity chemical reagent intended for research and development purposes. It is primarily used in laboratory settings as a key synthetic intermediate or building block in organic synthesis. Researchers value this compound for its potential in constructing more complex molecular architectures, particularly in pharmaceutical and agrochemical development. The diethoxy group adjacent to the carboxylic acid function can influence the molecule's reactivity and stability, offering unique pathways for chemical transformations. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the relevant safety data sheets and scientific literature for proper handling procedures and potential applications. Note: The specific properties, mechanisms, and applications for this compound should be confirmed from reliable chemical databases or scientific publications, as they were not verified in the current search.

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2,2-diethoxypropanoic acid

InChI

InChI=1S/C7H14O4/c1-4-10-7(3,6(8)9)11-5-2/h4-5H2,1-3H3,(H,8,9)

InChI Key

GZXUGANRHSLAKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C(=O)O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Chloro and Methoxy Groups

2,2-Dichloropropionic Acid (Dalapon)
  • Structure : Two chlorine atoms replace the ethoxy groups (C₃H₄Cl₂O₂, CAS 75-99-0).
  • Properties :
    • Higher acidity (pKa ~1.3) due to electron-withdrawing Cl substituents .
    • Boiling point: ~185–190°C (lower than ethoxy analogs due to reduced hydrogen bonding).
    • Applications: Herbicide (Dalapon) targeting grasses, with documented environmental persistence .
    • Toxicity: Classified as corrosive; requires stringent handling to avoid respiratory and dermal exposure .
2-Methoxypropionic Acid
  • Structure : Single methoxy (-OCH₃) group (C₄H₈O₃, CAS 4324-37-2).
  • Properties :
    • Molecular weight: 104.11 g/mol (smaller than diethoxy variants).
    • Higher solubility in polar solvents compared to dichloro analogs .
    • Applications: Intermediate in pharmaceuticals and fine chemicals.
Key Contrasts :
Property 2,2-Diethoxypropionic Acid 2,2-Dichloropropionic Acid 2-Methoxypropionic Acid
Substituents Ethoxy (-OCH₂CH₃) Chloro (-Cl) Methoxy (-OCH₃)
Acidity Moderate (electron-donating ethoxy) High (electron-withdrawing Cl) Moderate
Boiling Point Likely higher (H-bonding) ~185–190°C Not reported
Toxicity Lower (non-corrosive) High (corrosive) Moderate

Ester Derivatives: Ethyl 3,3-Diethoxypropionate

  • Structure : Ethyl ester of this compound (C₉H₁₈O₄, CAS 10601-80-6).
  • Properties: Boiling point: ~190°C (lower than the acid due to esterification). Solubility: Miscible in organic solvents (e.g., ethanol, ether). Applications: Solvent, fragrance component, and synthetic intermediate .
  • Comparison with Acid Form: The ester lacks acidic protons, enhancing stability in non-polar environments. Reduced reactivity in aqueous conditions compared to the free acid.

Amino-Substituted Analog: α-Amino-β,β-Diethoxypropionic Acid

  • Structure: Amino (-NH₂) replaces one ethoxy group (synthesized via ammonolysis of α-chloro-β,β-diethoxypropionic acid).
  • Properties: Increased polarity due to the amino group, enhancing solubility in water. Applications: Intermediate in penicillin synthesis, highlighting its role in bioactive molecule production .

Sodium Salts and Industrial Relevance

  • Sodium 2,2-Dichloropropionate :
    • Water-soluble salt of Dalapon (CAS 127-20-8).
    • Used in herbicide formulations for enhanced soil mobility .

Q & A

Q. What advanced techniques are available for quantifying trace impurities in this compound samples?

  • Methodological Answer :
  • UPLC-MS/MS : Achieve ppb-level detection of impurities like dichloropropionic acid derivatives .
  • Headspace GC : Monitor volatile byproducts (e.g., ethanol) during synthesis .
  • ICP-OES : Screen for heavy metal contaminants (e.g., Pb, As) in raw materials .

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